molecular formula C9H13BrClN3 B8586290 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine

5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine

Cat. No.: B8586290
M. Wt: 278.58 g/mol
InChI Key: JPNZFPOGAMFPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives followed by amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-bromo-pyrimidine: Similar structure but lacks the 1-ethylpropylamine group.

    5-Bromo-2-chloro-4-methylpyrimidine: Contains a methyl group instead of the 1-ethylpropylamine group.

Uniqueness

5-bromo-2-chloro-N-(pentan-3-yl)pyrimidin-4-amine is unique due to the presence of both bromine and chlorine substituents along with the 1-ethylpropylamine group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H13BrClN3

Molecular Weight

278.58 g/mol

IUPAC Name

5-bromo-2-chloro-N-pentan-3-ylpyrimidin-4-amine

InChI

InChI=1S/C9H13BrClN3/c1-3-6(4-2)13-8-7(10)5-12-9(11)14-8/h5-6H,3-4H2,1-2H3,(H,12,13,14)

InChI Key

JPNZFPOGAMFPDY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NC(=NC=C1Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine (4.56 g, 20 mmol) in ethanol (9 mL) is added 1-ethylpropylamine (2.6 mL, 22 mmol) and N,N-diisopropylethylamine (7 mL, 40 mmol) at ambient temperature. The reaction mixture is stirred at ambient temperature for 16 h and concentrated in vacuo. The residue is purified by flash chromatography (SiO2, EtOAc/hexane 3:97 to 30:70) to give (5-bromo-2-chloro-pyrimidin-4-yl)-(1-ethyl-propyl)-amine. LCMS: 280 (M+H)+
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-Bromo-2,4-dichloropyrimidine (4.56 g, 20 mmol) in Ethanol (9 mL) is added 1-Ethylpropylamine (2.6 mL, 22 mmol) and DIEA (7 mL, 40 mmol) at ambient temperature. The reaction mixture is stirred at ambient temperature for 16 hrs, then is concentrated in vacuo and the residue is purified by flash chromatography (silica gel, ethyl acetate:hexane=3:97 to 30:70) to give (5-Bromo-2-chloro-pyrimidin-4-yl)-(1-ethyl-propyl)-amine. MS (ESI) m/z 280 (M+H)+. 1H NMR (CDCl3, 400 MHz) δ 8.1 (s, 1H), 5.24 (d, 1H), 4.1 (m, 1H), 1.58 (m, 4H), 0.93 (t, 6H).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

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